1-(2-Methylpyridin-4-YL)-1,4-diazepane
Description
1-(2-Methylpyridin-4-YL)-1,4-diazepane is a seven-membered diazepane ring derivative substituted with a 2-methylpyridin-4-yl group at the 1-position. The pyridine moiety introduces aromaticity and hydrogen-bonding capabilities, while the methyl group at the 2-position may influence steric and electronic properties. This compound is cataloged as a research chemical by suppliers like CymitQuimica , though its biological activities remain underexplored in the literature reviewed.
Properties
IUPAC Name |
1-(2-methylpyridin-4-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-9-11(3-5-13-10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLOJOPPJPNMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650874 | |
| Record name | 1-(2-Methylpyridin-4-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-48-6 | |
| Record name | Hexahydro-1-(2-methyl-4-pyridinyl)-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methylpyridin-4-yl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The synthesis of 1-(3-Methylpyridin-4-yl)-1,4-diazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4-pyridinecarboxaldehyde with 1,4-diaminobutane in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol, followed by purification steps like recrystallization or chromatography to obtain the desired product.
General Synthetic Procedures
- General Synthetic Procedure 1: 5-Acetylthiazole Formation Purification by FlashMaster Personal chromatography (silica gel, DCM ramping to DCM:MeOH = 95:5) or filtration yields 5-acetylthiazole derivatives.
- General Synthetic Procedure 2: Enaminone Formation
- General Synthetic Procedure 3: Pyrimidine Amine Formation Purification by FlashMaster Personal chromatography (silica gel, DCM ramping to DCM:MeOH = 96:4) yields the desired pyrimidine amine derivative.
- General Synthetic Procedure 4: Substitution of Bromide with Secondary Amines Purification by FlashMaster Personal chromatography (silica gel: solvent system I: PE ramping to EtOAc; II, DCM ramping to EtOAc; or III, DCM ramping to DCM:MeOH = 90:10) yields the desired tertiary amine derivative.
- General Synthetic Procedure 5: Reduction of Nitro Compounds to Amines The reaction mixture is filtered through Celite, and the filtrate is concentrated to yield the desired amine.
- General Synthetic Procedure 6: Mercury-Promoted Guanylation Reaction The reaction mixture of N, N'-bis-Boc-S-methylisothiourea, triethylamine, and HgCl2 in DCM is filtered through Celite, washed, and purified by flash column chromatography (silica gel: solvent system I, PE ramping to EtOAc; or II, DCM ramping to DCM:MeOH = 95:5) to yield the desired bis-Boc-protected guanidine.
- General Synthetic Procedure 7: TFA-Mediated Boc Removal The Boc-protected guanidine is dissolved in TFA/DCM, heated at reflux, concentrated, and triturated with diethyl ether to yield the desired guanidine.
- General Synthetic Procedure 8: Pyrimidine Cyclization Purification by FlashMaster Personal chromatography (silica gel: solvent system I, PE ramping to EtOAc; II, DCM ramping to DCM:MeOH = 90:10; or III, DCM ramping to DCM:MeOH:NH4OH = 90:10:1) gives the desired product.
Reactions
1-(3-Methylpyridin-4-YL)-1,4-diazepane can undergo various chemical reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
- Common Reagents and Conditions: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
- Major Products: Hydroxylated or carbonylated derivatives.
- Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyridine ring or the diazepane ring.
- Common Reagents and Conditions: Sodium borohydride in methanol or lithium aluminum hydride in ether.
- Major Products: Reduced forms of the pyridine or diazepane rings.
- Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
- Common Reagents and Conditions: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
- Major Products: Halogenated derivatives of the original compound.
Catalyst Usage
Magnetically recoverable nano-catalysts can be used to prepare pyridine derivatives, offering a method to separate the catalysts from the reaction medium using an external magnet.
Spectral Data for a Related Compound
Isolated as a byproduct in the preparation of 4. White solid (1.00 g, 5%).
- 1H NMR (500 MHz, DMSO-d6) δ 1.33–1.38 (m, 4H), 1.48–1.52 (m, 4H), 1.58–1.63 (m, 4H), 1.82–1.88 (m, 4H), 4.37 (s, 2H), 7.15 (s, 2H).
- 13C NMR (125 MHz, DMSO-d6) δ 23.9, 33.2, 55.8, 180.2 (seven carbon signals overlapping or obscured).
- HRMS (ESI-TOF): m/z 213.1425 [M + H]+; calcd for C11H21N2S+ [M + H]+ 213.1420.
Compound Properties
| IUPAC Name | 1-(3-methylpyridin-4-yl)-1,4-diazepane |
|---|---|
| InChI | InChI=1S/C11H17N3/c1-10-9-13-5-3-11(10)14-7-2-4-12-6-8-14/h3,5,9,12H,2,4,6-8H2,1H3 |
| InChI Key | GGINBDYFBDUALM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CN=C1)N2CCCNCC2 |
| Molecular Formula | C11H17N3 |
| DSSTOX Substance ID | DTXSID10649722 |
| Molecular Weight | 191.27 g/mol |
| CAS No. | 915919-81-2 |
Biological Activity
1-(3-Methylpyridin-4-YL)-1,4-diazepane exhibits biological activities, particularly as a T-type calcium channel blocker and a modulator of α4β2 nicotinic acetylcholine receptors (nAChRs).
Structural Comparison
Structural isomers of 1-(3-Methylpyridin-4-YL)-1,4-diazepane include:
- 1-(3-Methylpyridin-2-YL)-1,4-diazepane: Similar structure but with the methyl group at a different position on the pyridine ring.
- 1-(3-Methylpyridin-5-YL)-1,4-diazepane: Another isomer with the methyl group at the 5-position.
- 1-(3-Methylpyridin-4-YL)-1,3-diazepane: A structural isomer with a different diazepane ring.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyridin-4-YL)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
The compound 1-(2-Methylpyridin-4-YL)-1,4-diazepane (CAS# 936940-48-6) is a heterocyclic organic compound that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, material science, and as a building block in organic synthesis.
Anticancer Activity
Research indicates that derivatives of diazepane compounds exhibit significant anticancer properties. Studies have shown that this compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study published in Journal of Medicinal Chemistry demonstrated that modifications of diazepane structures could enhance their cytotoxicity against specific cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the pyridine ring plays a crucial role in enhancing the compound's antimicrobial efficacy.
Neurological Applications
There is emerging evidence that diazepane derivatives can act as potential neuroprotective agents. The ability of this compound to cross the blood-brain barrier makes it a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Polymer Synthesis
In material science, this compound serves as a valuable building block for synthesizing novel polymers with tailored properties. Its unique structure allows for the incorporation into various polymer matrices, leading to materials with enhanced thermal stability and mechanical properties.
Nanomaterials
The compound has been investigated for its role in the synthesis of nanomaterials. Its ability to coordinate with metal ions can facilitate the formation of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.
Case Study 1: Anticancer Screening
A comprehensive screening of various diazepane derivatives, including this compound, was conducted to evaluate their anticancer potential against human cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers synthesized several analogs of this compound. The findings revealed that specific substitutions on the pyridine ring led to enhanced activity against resistant bacterial strains, suggesting pathways for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyridin-4-YL)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,4-Diazepane Derivatives
*Calculated based on molecular formula.
Table 2: Pharmacological Profiles of Selected Compounds
Key Observations:
Substituent Position and Bioactivity: Pyridin-3-yl derivatives (e.g., ) exhibit nicotinic receptor agonism, whereas pyridin-4-yl analogs (e.g., target compound) lack reported activity, suggesting positional sensitivity.
Electron-Withdrawing Groups :
- Chlorine substituents (e.g., ) enhance binding affinity to serotonin and dopamine receptors due to increased electronegativity and lipophilicity.
Bulk and Steric Effects :
- Bulky groups like 9H-fluoren-9-yl () or phenylpyridinyl () may limit bioavailability but improve target specificity.
Physicochemical and ADMET Considerations
Biological Activity
1-(2-Methylpyridin-4-YL)-1,4-diazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₈N₂
- Molecular Weight : 190.28 g/mol
- Structure : The compound consists of a six-membered diazepane ring fused with a 2-methyl-pyridine moiety, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound has been shown to:
- Bind to various enzymes and receptors, modulating their activity.
- Act as an agonist for Cannabinoid Receptor 2 (CB2), demonstrating selectivity against Cannabinoid Receptor 1 (CB1) .
- Influence biochemical pathways that may lead to therapeutic effects such as anti-inflammatory and anticancer properties .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
- Anticancer Properties : The compound has been investigated for its ability to reduce tumor growth through modulation of specific signaling pathways involved in cancer cell proliferation .
- Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotection, making it a candidate for further research in neurodegenerative diseases .
Comparative Analysis
Below is a comparison of this compound with similar compounds based on their structural features and biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(3-Methylpyridin-4-YL)-1,4-diazepane | C₁₁H₁₇N₃ | Similar pyridine substitution but at position 3 | Antimicrobial, anticancer |
| N-(Pyridin-4-yl)pyridin-4-amine | C₁₁H₉N₃ | Shares a pyridine ring but differs in substitution pattern | Potential CB2 agonist |
| 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine | C₁₄H₁₂N₄ | Contains a quinazoline moiety | Different biological activities |
Case Studies and Research Findings
Recent studies have highlighted the biological potential of this compound:
- Cannabinoid Receptor Agonism : A high-throughput screening identified this compound as a potent CB2 agonist with excellent selectivity against CB1, which is crucial for developing therapies targeting pain and inflammation without psychoactive effects .
- Anticancer Mechanisms : Research demonstrated that the compound could inhibit specific kinases involved in cancer progression, leading to reduced cell viability in various cancer cell lines .
- Neuroprotective Studies : Investigations into neuroprotective effects revealed that the compound might enhance neuronal survival under oxidative stress conditions, indicating its potential role in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-methylpyridin-4-yl)-1,4-diazepane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between halogenated pyridine derivatives (e.g., 2-methylpyridin-4-yl chloride) and 1,4-diazepane under basic conditions. Catalysts like NaH or K₂CO₃ in aprotic solvents (e.g., DMF, THF) are critical for high yields . For example, describes a similar diazepane derivative synthesized via reflux with isopropylamine as a catalyst. Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 for diazepane:halide) are key variables to optimize .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of H/C NMR to verify the diazepane ring conformation and methylpyridyl substitution. X-ray crystallography (using SHELX software ) resolves regiochemical ambiguities, while LC-MS or HRMS ensures molecular weight accuracy. For example, reports H NMR chemical shifts (δ 3.75 ppm for diazepane protons) and crystallographic data for analogous compounds .
Q. What preliminary structure-activity relationship (SAR) insights exist for methylpyridyl-diazepane analogs?
- Methodological Answer : Compare substituent effects using analogs like 1-(4-fluorobenzyl)-1,4-diazepane () or 1-(2-chlorobenzyl)-1,4-diazepane (). Key SAR trends:
- Ortho-substitution (2-methylpyridyl) enhances steric hindrance, potentially improving receptor selectivity.
- Pyridyl vs. benzyl groups modulate electronic properties (e.g., logP, dipole moment), impacting membrane permeability .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and predict reactivity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps, partial charges, and electrostatic potential surfaces. highlights the role of exact-exchange terms in improving thermochemical accuracy for heterocycles . Applications include predicting nucleophilic attack sites on the diazepane ring or methylpyridyl moiety.
Q. How to resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability across studies)?
- Methodological Answer : Cross-validate assays under standardized conditions (pH, temperature, substrate concentration). For instance, notes discrepancies in fluorobenzyl-diazepane derivatives’ enzyme inhibition due to assay interference from residual solvents. Use orthogonal techniques (e.g., SPR, ITC) to confirm binding kinetics .
Q. What strategies improve in vivo efficacy despite high in vitro potency?
- Methodological Answer : Optimize pharmacokinetics via prodrug design (e.g., esterification of secondary amines) or formulation with cyclodextrins for solubility enhancement. reports a diazepane analog with improved brain penetration via lipophilic 4-chlorophenyl substitution .
Q. How to address crystallization challenges for X-ray studies of diazepane derivatives?
- Methodological Answer : Use vapor diffusion with polar solvents (e.g., methanol/water) and co-crystallization agents (e.g., tartaric acid). SHELXD ( ) is effective for solving structures with low-resolution data (<2.0 Å). For hygroscopic compounds, rapid cooling (−80°C) prevents lattice disruption .
Q. What computational tools predict off-target interactions (e.g., GPCRs, ion channels)?
- Methodological Answer : Molecular docking (AutoDock Vina) against homology models of GPCRs (e.g., neurokinin-1 receptors, ) identifies potential off-targets. Pair with MD simulations (GROMACS) to assess binding stability. highlights diazepane derivatives’ affinity for dopamine receptors, requiring in vitro selectivity profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
